molecular formula C9H19ClN2O3 B555481 H-Gln-OtBu.HCl CAS No. 39741-62-3

H-Gln-OtBu.HCl

Cat. No.: B555481
CAS No.: 39741-62-3
M. Wt: 238.71 g/mol
InChI Key: ZEPNUNKDKQACNC-UHFFFAOYSA-N
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Future Directions

H-Gln-OtBu.HCl is a commonly used natural amino acid protected soluble derivative. It can be used as starting materials, intermediates, and reagents in the fields of biochemistry and organic synthesis. It can be used in protein synthesis and amino acid modification research, drug synthesis and metabolism, and other biochemical research fields . The future directions of this compound could involve further exploration of its applications in these areas.

Mechanism of Action

Target of Action

H-Gln-OtBu.HCl, also known as L-Glutamine tert-butyl ester hydrochloride

Mode of Action

The specific mode of action of H-Gln-OtBuIt’s known to be a reactant in the synthesis of rhenium-glutamine conjugates , suggesting it may play a role in facilitating chemical reactions in certain biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Gln-OtBuIts solubility in methanol and water suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of H-Gln-OtBuAs a reactant in the synthesis of rhenium-glutamine conjugates , it may contribute to the formation of these compounds, which could have various effects depending on the specific context.

Comparison with Similar Compounds

H-Gln-OtBu.HCl is unique due to its tert-butyl ester protection, which provides stability and solubility advantages . Similar compounds include:

These compounds share similar applications but differ in their protecting groups and resulting chemical properties.

Properties

IUPAC Name

tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNUNKDKQACNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585175
Record name tert-Butyl glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-62-3
Record name tert-Butyl glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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